Ethyl glycylmethioninate hydrochloride
Description
Historical Context and Chemical Classification within Amino Acid Derivatives
The study of amino acid derivatives has a rich history intertwined with the development of peptide chemistry. Early research in the 20th century focused on methods to protect the reactive functional groups of amino acids to allow for the controlled formation of peptide bonds. The esterification of the C-terminal carboxyl group is a common strategy to prevent it from reacting during the coupling of the N-terminus of another amino acid.
Ethyl glycylmethioninate hydrochloride is classified as a dipeptide ethyl ester hydrochloride. This classification places it within the broader category of amino acid derivatives. These derivatives are compounds in which the core amino acid structure has been modified, for instance, by the addition of protecting groups, esterification of the carboxyl group, or acylation of the amino group. The hydrochloride salt form indicates that the compound is protonated, typically at the N-terminal amino group, and is stabilized by a chloride counter-ion, which can improve its solubility and stability.
Rationale for Academic Investigation of Glycine-Methionine Esters
The academic interest in glycine-methionine esters like this compound stems from the importance of its constituent amino acids and the dipeptide itself. Glycine (B1666218) is the simplest amino acid, providing flexibility to peptide chains. Methionine is one of two sulfur-containing proteinogenic amino acids and plays a crucial role in protein structure and function, as well as being a key component in metabolic pathways.
The dipeptide glycyl-methionine is a subject of research due to its presence in proteins and its potential as a building block in the synthesis of more complex peptides. The conformation and oxidation of methionine-containing peptides are of significant interest as the oxidation of the methionine sulfur atom can lead to changes in protein structure and function, which has been linked to various biological processes. iucr.org The study of the crystal structures of isomeric dipeptides like L-glycyl-L-methionine provides insight into how their conformation influences their chemical properties. iucr.org
Furthermore, amino acid esters, including dipeptide esters, are valuable intermediates in solid-phase peptide synthesis (SPPS), a cornerstone of modern biochemistry and pharmaceutical development. acs.orgmasterorganicchemistry.com They can also be used in studies of protein structure and interactions. For example, glycine ethyl ester has been used in conjunction with other reagents for the chemical modification of proteins to study carboxyl-footprinting.
Current Research Landscape and Unaddressed Questions Pertaining to this compound
Currently, there is a limited body of publicly available research specifically focused on this compound. The compound is primarily available through chemical suppliers, suggesting its use as a building block or intermediate in chemical synthesis. sigmaaldrich.comambeed.comnetascientific.com
The broader research landscape for methionine-containing peptides is active, with a focus on overcoming challenges in their synthesis, such as the oxidation of the methionine side chain. acs.orgresearchgate.net The development of new protecting group strategies and cleavage cocktails to prevent side reactions during peptide synthesis is an ongoing area of investigation. acs.org
Key unaddressed questions regarding this compound include:
What are its specific physicochemical properties, such as its exact melting point, solubility in various solvents, and crystal structure?
What are its potential applications as an intermediate in the synthesis of novel peptides or peptidomimetics?
Could it serve as a useful tool in studying the enzymatic or chemical cleavage of peptide esters?
Does the ethyl ester group influence the conformational preferences of the glycylmethionine (B1329909) backbone?
Future research could focus on characterizing this compound in detail and exploring its utility in peptide synthesis and other biochemical applications.
Chemical and Physical Properties
Below are tables detailing the known properties of this compound and its constituent amino acids.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1397000-76-8 |
| Molecular Formula | C9H19ClN2O3S |
| Molecular Weight | 270.78 g/mol |
| IUPAC Name | ethyl 2-[(2-aminoacetyl)amino]-4-(methylthio)butanoate;hydrochloride |
Table 2: Properties of Constituent Amino Acids
| Amino Acid | Glycine | Methionine |
|---|---|---|
| Molecular Formula | C2H5NO2 | C5H11NO2S |
| Molecular Weight | 75.07 g/mol | 149.21 g/mol |
| IUPAC Name | 2-aminoacetic acid | 2-amino-4-(methylthio)butanoic acid |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl 2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S.ClH/c1-3-14-9(13)7(4-5-15-2)11-8(12)6-10;/h7H,3-6,10H2,1-2H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQACRHQEKQTNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCSC)NC(=O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of Ethyl Glycylmethioninate Hydrochloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and dynamics of peptides in solution. nih.gov For Ethyl glycylmethioninate hydrochloride, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals is the foundational step, achieved through a combination of one-dimensional and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Once assigned, these spectral parameters provide a wealth of structural information. The chemical shifts (δ) of the α-protons and backbone amide protons are sensitive to the local electronic environment and can indicate secondary structure propensities. mdpi.com Crucial for conformational analysis are the three-bond scalar coupling constants (³J), particularly the ³J(HNHα) coupling, which relates to the backbone dihedral angle φ via the Karplus equation. mdpi.com Analysis of this coupling constant provides insight into the preferred backbone conformation of the methionine residue.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound in D₂O This table presents typical, expected chemical shift ranges for the functional moieties within the molecule based on data for similar peptide structures. Actual values require experimental determination.
| Atom Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Gly-αCH₂ | ~3.9 | ~41 |
| Met-NH | ~8.0-8.5 (in non-exchanging solvent) | N/A |
| Met-αCH | ~4.3 | ~53 |
| Met-βCH₂ | ~2.1 | ~30 |
| Met-γCH₂ | ~2.6 | ~31 |
| Met-εCH₃ | ~2.1 | ~15 |
| Ester-OCH₂ | ~4.2 | ~63 |
| Ester-CH₃ | ~1.3 | ~14 |
| Gly-C=O | N/A | ~171 |
| Met-C=O | N/A | ~174 |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation
Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the primary structure of peptides. For this compound, high-resolution mass spectrometry, often coupled with electrospray ionization (ESI-HRMS), would be employed to determine the accurate mass of the protonated molecular ion [M+H]⁺. This measurement provides confirmation of the elemental composition (C₉H₁₈N₂O₃S) with high precision, typically within a few parts per million (ppm).
Tandem mass spectrometry (MS/MS) experiments, utilizing techniques like collision-induced dissociation (CID), are used to probe the molecule's structure through controlled fragmentation. The fragmentation of protonated peptides predominantly occurs along the peptide backbone, leading to the formation of characteristic b- and y-type ions. For this compound, the primary fragmentation pathways would involve the cleavage of the amide bond, yielding the b₁ and y₁ ions.
b₁ ion: Cleavage of the Gly-Met peptide bond would form the glycyl fragment ion.
y₁ ion: The complementary fragment would be the methioninate ethyl ester ion.
Further fragmentation of these primary ions, as well as fragmentation at other sites, would provide complete sequence confirmation. The methionine side chain can also undergo characteristic fragmentation, often involving the loss of the thioether group or parts thereof, which can be diagnostic in the spectrum. nih.gov In cases where the methionine is oxidized to a sulfoxide, a characteristic neutral loss of 64 Da (methanesulfenic acid, CH₃SOH) is a well-documented signature fragment. nih.govresearchgate.net
Table 2: Predicted Key Fragment Ions in the Tandem Mass Spectrum of this compound [M+H]⁺ This table outlines the expected primary fragment ions based on established peptide fragmentation rules.
| Ion Type | Fragment Structure | Expected m/z |
| [M+H]⁺ | [H₂N-CH₂-CO-NH-CH(CH₂CH₂SCH₃)-CO-OCH₂CH₃ + H]⁺ | 265.13 |
| b₁ | [H₂N-CH₂-CO]⁺ | 58.04 |
| y₁ | [H-NH-CH(CH₂CH₂SCH₃)-CO-OCH₂CH₃ + H]⁺ | 208.10 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a detailed fingerprint of its functional groups and sensitivity to its conformational state. americanpharmaceuticalreview.commdpi.com For this compound, the spectra would be characterized by distinct bands corresponding to the various moieties within the structure.
Key vibrational modes include:
Amide Bands: The Amide I band (primarily C=O stretching), typically appearing around 1650-1680 cm⁻¹, and the Amide II band (a mix of N-H in-plane bending and C-N stretching), found near 1520-1560 cm⁻¹, are sensitive to the backbone conformation and hydrogen bonding environment. nih.gov
Ester Carbonyl: A strong C=O stretching band from the ethyl ester group is expected at a higher frequency than the amide carbonyl, typically in the 1730-1750 cm⁻¹ region.
N-H Stretching: The stretching vibrations of the protonated N-terminal amine group (-NH₃⁺) would appear as a broad, strong absorption in the IR spectrum, typically in the 2800-3200 cm⁻¹ range, often overlapping with C-H stretching bands.
C-H Stretching: Aliphatic C-H stretching vibrations from the glycine (B1666218), methionine, and ethyl groups would be observed between 2850 and 3000 cm⁻¹.
S-C Stretching: The sulfur-carbon stretching vibration of the methionine side chain is expected to produce a weak band in the 600-800 cm⁻¹ region.
The precise frequencies and shapes of these bands, particularly the amide and N-H⁺ stretching bands, are influenced by intermolecular hydrogen bonding in the solid state or solvation in solution, providing valuable insights into the molecule's local environment. researchgate.net
Electronic Absorption Spectroscopy (UV-Vis) in Solution-Phase Analysis
Electronic absorption spectroscopy in the ultraviolet-visible (UV-Vis) range investigates the electronic transitions within a molecule. This compound lacks any aromatic side chains or other significant chromophores that absorb in the near-UV region (250-400 nm). nih.gov Therefore, its UV-Vis spectrum in solution is expected to be largely transparent above 250 nm.
The primary electronic transitions are associated with the amide and ester functional groups. These groups exhibit:
An n → π transition, which involves the excitation of a non-bonding electron from an oxygen atom to an anti-bonding π orbital. This is a relatively weak, symmetry-forbidden transition that typically occurs around 210-230 nm.
A π → π transition, involving the excitation of an electron from a bonding π orbital to an anti-bonding π orbital. This is a strong, allowed transition that occurs at higher energies, typically below 200 nm for isolated amide and ester chromophores. nih.gov
Due to these characteristics, meaningful UV-Vis analysis for this compound is generally performed in the far-UV region. The position and intensity of these absorption maxima can be influenced by the solvent environment, with polar solvents often inducing a blue shift (hypsochromic shift) of the n → π* transition.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide an unambiguous determination of bond lengths, bond angles, and torsion angles for this compound.
A successful crystallographic analysis would reveal:
Molecular Conformation: The exact solid-state conformation of the peptide backbone (φ and ψ angles) and the methionine side chain (χ angles). The peptide bond would be expected to adopt a planar, trans configuration.
Ionic Interactions: The precise location of the chloride counter-ion and its electrostatic interactions with the protonated N-terminal ammonium (B1175870) group.
The resulting crystal structure provides a static, high-resolution snapshot of the molecule, which serves as a valuable reference for computational studies and for interpreting the more dynamic, averaged data obtained from solution-state NMR.
Analytical Method Development and Validation for Research Applications of Ethyl Glycylmethioninate Hydrochloride
Liquid Chromatography (LC) Based Methodologies
Liquid chromatography is a cornerstone for the analysis of non-volatile and polar compounds like ethyl glycylmethioninate hydrochloride. Its versatility allows for various separation modes tailored to the analyte's properties.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the purity assessment and quantification of pharmaceutical compounds, including peptide derivatives. sld.cu For this compound, a polar compound, RP-HPLC methods are developed to ensure adequate retention and sharp, symmetrical peaks. The method typically involves a C18 stationary phase, which is nonpolar, and a polar mobile phase. researchgate.net
Method development focuses on optimizing mobile phase composition (typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol), pH, and column temperature to achieve the desired separation from impurities and degradation products. nih.govpensoft.net The hydrochloride salt form necessitates careful pH control of the mobile phase to ensure consistent ionization state and retention behavior. UV detection is commonly employed, with the wavelength selected based on the chromophoric properties of the molecule. researchgate.net Validation according to ICH guidelines ensures the method is accurate, precise, reproducible, and specific for its intended purpose. nih.gov
| Parameter | Condition |
|---|---|
| Column | ODS C18 (e.g., 250 mm × 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0-6.0) in a gradient or isocratic elution researchgate.netnih.gov |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detection | UV at 210-225 nm nih.gov |
| Column Temperature | Ambient or controlled (e.g., 30 °C) pensoft.net |
| Injection Volume | 20 µL nih.gov |
For highly polar compounds that show little or no retention in RP-HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative. researchgate.netnih.gov this compound and its potential polar metabolites are well-suited for HILIC separation. This technique utilizes a polar stationary phase (such as bare silica (B1680970), amide, or zwitterionic phases) and a mobile phase with a high concentration of a nonpolar organic solvent, typically acetonitrile, and a small amount of an aqueous buffer. researchgate.netnih.govrsc.org
In HILIC, a water-enriched layer is formed on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase. nih.gov Elution is generally achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). nih.gov This approach provides orthogonal selectivity compared to RP-HPLC and is highly compatible with mass spectrometry due to the high organic content of the mobile phase, which facilitates efficient spray ionization. nih.govnih.gov
| Parameter | Condition |
|---|---|
| Column | Zwitterionic or Amide-bonded silica (e.g., 100 mm × 2.1 mm, 1.7 µm) researchgate.netchromatographyonline.com |
| Mobile Phase | A: Ammonium (B1175870) formate/acetate in water; B: Acetonitrile. Gradient elution from high %B to lower %B chromatographyonline.commdpi.com |
| Flow Rate | 0.3 - 0.5 mL/min chromatographyonline.com |
| Detection | Mass Spectrometry (MS) or UV |
| Column Temperature | 30 °C chromatographyonline.com |
| Injection Volume | 2-10 µL chromatographyonline.commdpi.com |
Gas Chromatography (GC) Based Methodologies for Volatile Derivatives or Precursors
Gas chromatography is a high-resolution separation technique primarily suited for volatile and thermally stable compounds. Amino acids and peptides like this compound are non-volatile due to their polar nature and zwitterionic character. sigmaaldrich.com Therefore, direct analysis by GC is not feasible. Instead, GC-based methodologies require a chemical derivatization step to convert the analyte into a volatile and thermally stable form. sigmaaldrich.comthermofisher.com
Derivatization targets the active hydrogens in the amino and carboxyl groups. sigmaaldrich.com Common approaches include silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), or alkylation. thermofisher.comchromatographyonline.com For instance, the methionine moiety could be derivatized to its ethyl ester or N-ethyl ethyl ester form using reagents like triethyloxonium (B8711484) tetrafluoroborate (B81430) (TEOT), making it amenable to GC analysis. chromatographyonline.com Alternatively, the analysis can focus on volatile precursors used in the synthesis of the compound, such as ethyl chloride, which can be detected using headspace GC. derpharmachemica.com The choice of derivatization agent and reaction conditions is critical and must be optimized to ensure high reaction yield and prevent the formation of multiple derivative products. sigmaaldrich.com
Hyphenated Techniques for Comprehensive Analysis
Hyphenating chromatographic separation with mass spectrometry provides a powerful tool for both quantification and structural identification, offering high sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for trace-level quantification of compounds in complex biological matrices. nih.govspectroscopyonline.com The coupling of LC, particularly HILIC or RP-HPLC, with a tandem mass spectrometer (such as a triple quadrupole) enables highly selective and sensitive analysis. nih.govnwo.nl For this compound, this is crucial for pharmacokinetic studies and metabolite profiling. nih.gov
The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.gov This process minimizes matrix interference and allows for detection at very low concentrations (pg/mg or ng/mL). nih.govmdpi.comspectroscopyonline.com The development of LC-MS/MS methods is essential for understanding the metabolic fate of the dipeptide ester, as it can identify and quantify metabolites formed through hydrolysis or other enzymatic transformations. nih.gov
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode mdpi.com |
| MS Analyzer | Triple Quadrupole (QqQ) lcms.cz |
| Scan Mode | Multiple Reaction Monitoring (MRM) nih.govlcms.cz |
| Precursor Ion → Product Ion | Specific m/z transitions for analyte and internal standard |
| Collision Energy | Optimized for each transition mdpi.com |
| Ion Source Temperature | 500 °C mdpi.com |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of GC with the powerful identification capabilities of MS. nih.gov In the context of this compound, GC-MS is used to analyze the volatile derivatives formed as described in section 4.2. sigmaaldrich.comresearchgate.net The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized analyte upon electron impact (EI) ionization. sigmaaldrich.com
This technique is invaluable for confirming the identity of the derivatized compound and for characterizing any volatile impurities or precursors. derpharmachemica.comnih.gov For example, after derivatization with a silylating agent, the resulting TBDMS-derivatives produce characteristic fragments (e.g., M-15, M-57) that allow for unambiguous identification. sigmaaldrich.com The method can be validated for the quantification of these derivatives, providing an alternative to LC-based methods, particularly when high resolution is required to separate complex mixtures of volatile components. nih.gov
Electrophoretic Methods for Separation and Characterization
Electrophoretic methods are powerful analytical techniques for the separation and characterization of charged molecules like this compound. These methods rely on the differential migration of analytes in a buffer solution under the influence of an electric field. Capillary Electrophoresis (CE) is a particularly advantageous technique for peptide and dipeptide derivative analysis due to its high efficiency, rapid analysis times, and minimal sample consumption. ijsra.netnih.gov
The fundamental principle of CE involves the separation of ions based on their electrophoretic mobility, which is influenced by the analyte's charge, size, and the viscosity of the buffer. nih.gov For this compound, which possesses a primary amine and a carboxyl group, its net charge is highly dependent on the pH of the background electrolyte (BGE).
Capillary Zone Electrophoresis (CZE): CZE is the most common and simplest mode of CE. nih.govijpca.org In CZE, the capillary is filled with a uniform buffer solution. When a voltage is applied, analytes migrate according to their charge-to-size ratio. This compound, being amphoteric, can be analyzed as a cation at low pH (protonated amine group) or an anion at high pH (deprotonated carboxylic acid group). Separation from potential impurities, such as starting materials (glycine, methionine) or degradation products, can be achieved by optimizing the BGE's pH and composition. mdpi.com For instance, an acidic buffer would ensure the analyte is positively charged, promoting migration towards the cathode. mdpi.com
Coupling with Mass Spectrometry (CE-MS): For unambiguous identification and characterization, coupling CE with Mass Spectrometry (MS) provides a powerful analytical tool. nih.govresearchgate.net CE-MS combines the high-efficiency separation of CE with the sensitive and specific detection capabilities of MS. ijpca.org This hyphenated technique allows for the determination of the molecular weight of the analyte and its fragments, confirming the identity of this compound and enabling the characterization of unknown impurities or degradation products. mdpi.com
The table below illustrates a hypothetical set of experimental conditions for the analysis of this compound by Capillary Zone Electrophoresis.
| Parameter | Condition | Rationale |
|---|---|---|
| Instrument | Capillary Electrophoresis System with UV or MS Detector | Standard instrumentation for electrophoretic separation and detection. |
| Capillary | Fused-silica, 50 µm i.d., 60 cm total length | Common dimensions providing good separation efficiency and heat dissipation. |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 2.5 | Low pH ensures the analyte is consistently protonated (cationic) for predictable migration. |
| Voltage | +25 kV | Provides sufficient field strength for efficient separation and reasonable analysis time. |
| Temperature | 25 °C | Controlled temperature ensures migration time reproducibility by maintaining constant buffer viscosity. |
| Injection | Hydrodynamic injection (50 mbar for 5 s) | A precise and reproducible method for introducing a small sample plug. |
| Detection | UV at 210 nm or ESI-MS in positive ion mode | Peptide bonds absorb at low UV wavelengths; ESI-MS provides mass information for positive identification. researchgate.net |
Validation Parameters for Analytical Method Robustness and Reproducibility in Research
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. scispace.com For research applications, while the full extent of GMP-level validation may not be required, establishing the robustness and reproducibility of the method is critical for ensuring that the data generated is reliable and accurate. industrialpharmacist.comeditage.com The International Council for Harmonisation (ICH) guidelines provide a framework for key validation parameters. globalresearchonline.neteuropa.eu
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. researchgate.netchromatographytoday.comelementlabsolutions.com It provides an indication of the method's reliability during normal usage. chromatographytoday.com Robustness testing is a critical component of method development that helps identify which parameters need to be strictly controlled. industrialpharmacist.compharmaknowledgeforum.com
Key validation parameters to ensure robustness and reproducibility include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.comnumberanalytics.com For this compound, this would involve demonstrating that the signal is unique and not affected by precursors or related substances.
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. numberanalytics.com
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. numberanalytics.com
Accuracy: The closeness of the test results obtained by the method to the true value. elementlabsolutions.comnumberanalytics.com It is often assessed using a reference standard or by spiking a blank matrix with a known quantity of the analyte.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. numberanalytics.com It is typically expressed as the relative standard deviation (%RSD) and is evaluated at two levels:
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). wjarr.com
The robustness of the method is evaluated by intentionally varying critical parameters and observing the effect on the results. pharmaknowledgeforum.com For an electrophoretic method, these parameters might include the pH and concentration of the BGE, capillary temperature, and applied voltage.
The following table summarizes key validation parameters and typical acceptance criteria for a research-grade analytical method.
| Validation Parameter | Description | Typical Acceptance Criteria for Research |
|---|---|---|
| Specificity | Analyte peak is well-resolved from impurities and excipients. | Peak purity index > 0.99; No interference at the analyte's migration time in blank samples. |
| Linearity | Demonstrates a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | Closeness of measured value to the true value. | Recovery of 95-105% for spiked samples. |
| Precision (Repeatability) | Agreement between multiple measurements of the same sample. | Relative Standard Deviation (%RSD) ≤ 2.0% for n≥5 replicates. globalresearchonline.net |
| Intermediate Precision | Agreement between results from different analysts, days, or equipment. | %RSD ≤ 3.0%. |
| Robustness | Method's resilience to small, deliberate changes in parameters (e.g., pH ±0.2 units, Temperature ±2 °C). researchgate.net | System suitability parameters (e.g., resolution, migration time) remain within predefined limits; %RSD of results remains acceptable. |
Biochemical Interactions and Molecular Mechanisms of Ethyl Glycylmethioninate Hydrochloride
Investigations into Amino Acid Transporter Interactions
The intestinal absorption and cellular uptake of small peptides are primarily mediated by specific transporter proteins. Ethyl glycylmethioninate, being a dipeptide ester, is anticipated to interact with these transport systems. The proton-coupled peptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2) are the principal carriers for di- and tripeptides across the intestinal epithelium and renal tubules, respectively. mdpi.com
Research on various dipeptides has demonstrated that these transporters exhibit broad substrate specificity, recognizing peptides of different sizes, charges, and hydrophobicity. researchgate.net For instance, studies on methionyl-methionine (Met-Met) have shown that its transport is pH-dependent, a characteristic feature of the proton-coupled mechanism of PEPT transporters. karger.com The transport of Met-Met was also competitively inhibited by other dipeptides such as Gly-Met and Gly-Leu, indicating they share a common transport pathway. karger.com Given its structure, Ethyl glycylmethioninate hydrochloride is likely a substrate for these transporters, facilitating its entry into cells.
Table 1: Characteristics of Dipeptide Transport via PEPT Transporters
| Transporter | Primary Location | Driving Force | Common Substrates | Inferred Substrate |
|---|---|---|---|---|
| PEPT1 (SLC15A1) | Intestinal Brush Border Membrane | Proton Gradient (H+) | Gly-Sar, Gly-Leu, Met-Met | Ethyl glycylmethioninate |
| PEPT2 (SLC15A2) | Kidney, Brain, Lungs | Proton Gradient (H+) | Various di- and tripeptides | Ethyl glycylmethioninate |
Enzymatic Processing and Hydrolysis by Peptidases or Esterases
This compound possesses two key linkages susceptible to enzymatic cleavage: an ester bond and a peptide bond. The ethyl ester group is a common feature in prodrug design, intended to increase lipophilicity and enhance membrane permeability. wuxiapptec.commdpi.com Once inside the body or within cells, these ester linkages are readily hydrolyzed by ubiquitous esterases, such as carboxylesterases found in the plasma, liver, and other tissues, to release the parent compound. nih.govresearchgate.net This process would convert ethyl glycylmethioninate into glycylmethionine (B1329909).
Subsequently, the peptide bond between glycine (B1666218) and methionine in the resulting glycylmethionine dipeptide would be a substrate for various peptidases. Aminopeptidases or dipeptidyl peptidases can cleave the dipeptide into its constituent amino acids, glycine and methionine. karger.com This enzymatic processing is a crucial step for the metabolic utilization of the amino acids.
Modulation of Cellular Signaling Pathways
Methionine and its derivatives play significant roles in cellular metabolism and signaling. It is plausible that through its hydrolysis to methionine, ethyl glycylmethioninate could influence these pathways.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the regulation of cellular processes like proliferation, differentiation, and apoptosis. mdpi.com Methionine metabolism has been linked to the regulation of these cascades. For example, methionine depletion has been shown to result in the hypermethylation of genes within the MAPK signaling pathway. nih.gov Furthermore, some methionine derivatives have been observed to suppress MAPK signaling pathways in the context of certain diseases. researchgate.net By contributing to the cellular methionine pool, ethyl glycylmethioninate could potentially modulate MAPK signaling activity.
Tyrosine kinases are critical enzymes in signaling pathways that control cell growth and differentiation. Dysregulation of tyrosine kinase activity is often implicated in cancer. While direct evidence for ethyl glycylmethioninate is lacking, other methionine derivatives have been studied in this context. For instance, S-adenosyl-L-methionine (SAM), a key metabolite of methionine, is involved in metabolic pathways that can influence receptor tyrosine kinase activity. google.com Some novel inhibitors of m6A demethylases, which can affect cancer progression, are methionine derivatives. mdpi.com
Table 2: Potential Influence of Methionine Derivatives on Signaling Pathways
| Signaling Pathway | Observed Effect of Methionine/Derivatives | Potential Mechanism |
|---|---|---|
| MAPK Signaling | Modulation of pathway gene methylation and activity. nih.govresearchgate.net | Alteration of cellular methionine and S-adenosyl-L-methionine (SAM) levels. |
| Tyrosine Kinase Signaling | Indirect influence via metabolic pathways and potential for inhibitor development. google.commdpi.com | Changes in methylation patterns and interactions with kinase-related pathways. |
Interactions with Nucleic Acids and DNA-Related Processes
Methionine's role extends to the maintenance and modification of nucleic acids. The most significant contribution is through its conversion to S-adenosyl-L-methionine (SAM), the universal methyl donor. mdpi.com SAM is essential for the methylation of DNA, a primary epigenetic modification that regulates gene expression. mdpi.com By serving as a precursor to methionine and subsequently SAM, ethyl glycylmethioninate could influence DNA methylation patterns. Additionally, specific metal complexes of the dipeptide glycylmethionine have been studied for their ability to interact with and cleave DNA, suggesting that the dipeptide moiety itself can be a scaffold for DNA-interacting agents. researchgate.net
Receptor Binding Studies and Pharmacological Target Identification
Dipeptides and their analogues have been investigated as ligands for various receptors. For example, libraries of dipeptides have been screened to identify lead compounds for tachykinin NK3 receptors. nih.gov Dipeptide sulfonamides have also been developed as antagonists for endothelin receptors. cdnsciencepub.com Furthermore, a well-known methionine-containing peptide, Tyr-Gly-Gly-Phe-Met-OH (Met-enkephalin), is an endogenous ligand for opioid receptors. medchemexpress.com These findings suggest that the dipeptide structure of glycylmethioninate could serve as a basis for binding to specific G-protein coupled receptors or other pharmacological targets, although specific binding studies for this compound have not been reported.
Metabolic Fate and Biotransformation Studies of Ethyl Glycylmethioninate Hydrochloride
In Vitro Metabolic Stability and Degradation Pathways
The initial assessment of a drug candidate's metabolic stability provides crucial insights into its potential pharmacokinetic profile. For Ethyl glycylmethioninate hydrochloride, referred to in several studies as ET-26-HCl, in vitro models have been instrumental in elucidating its susceptibility to metabolic enzymes.
Hepatic Microsomal and Cytosolic Metabolism
Studies utilizing liver microsomes from various species have demonstrated significant inter-species differences in the metabolic stability of this compound. Research indicates that the compound is not metabolically stable in the liver microsomes of monkeys, dogs, rats, and mice, showing complete disappearance within 15 minutes in monkey liver microsomes. In contrast, it exhibits relative stability in human liver microsomes. royalsocietypublishing.org The primary mechanism of metabolism in this subcellular fraction is attributed to the cytochrome P450 (CYP) enzyme system. researchgate.net
The following table summarizes the metabolic stability of this compound in liver microsomes across different species.
| Species | t1/2 (min) | CLint, in vitro (µL/min/mg protein) | CLint, in vivo (mL/min/kg) | Chep in vivo (mL/min/kg) |
| Monkey | 1.8 ± 0.1 | 385.0 ± 21.4 | 12705.0 ± 706.2 | 34.6 ± 0.2 |
| Dog | 14.5 ± 0.6 | 47.8 ± 2.0 | 2151.0 ± 90.0 | 33.2 ± 1.1 |
| Rat | 4.3 ± 0.2 | 161.2 ± 7.5 | 8060.0 ± 375.0 | 53.6 ± 1.3 |
| Mouse | 11.2 ± 0.5 | 61.9 ± 2.8 | 5571.0 ± 252.0 | 83.1 ± 1.9 |
| Human | 43.5 ± 2.7 | 15.9 ± 1.0 | 588.3 ± 37.0 | 18.0 ± 0.5 |
Data adapted from a 2020 study by Yu et al. published in Royal Society Open Science. royalsocietypublishing.org
Information regarding the specific contribution of cytosolic enzymes to the metabolism of this compound is not extensively detailed in the available scientific literature, with the primary focus of research being on the microsomal cytochrome P450 system.
Stability in Biological Fluids
The stability of this compound in biological fluids is a critical factor influencing its duration of action. As an ester-containing compound, it is susceptible to hydrolysis by esterases present in plasma and blood. nih.govpharmaceutical-journal.com This enzymatic activity contributes to its rapid clearance from the circulatory system. royalsocietypublishing.orgresearchgate.net Studies have shown that after intravenous administration, there is an almost complete clearance of the compound from plasma within four hours. royalsocietypublishing.orgnih.gov The primary product of this hydrolysis is an inactive carboxylic acid metabolite, a common metabolic fate for ester-containing drugs. nih.govnih.gov The rapid hydrolysis in plasma is a key feature of "soft analogs" like this compound, designed for predictable and swift metabolism into inactive forms. nih.gov
Identification and Structural Characterization of Metabolites using Advanced Mass Spectrometry
The identification of metabolites is fundamental to understanding the biotransformation pathways of a drug. For this compound, ultra-high performance liquid chromatography-tandem quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) has been employed to identify its metabolites following incubation with liver microsomes from different species. royalsocietypublishing.org
A total of eight new metabolites were identified, suggesting a complex metabolic profile. The parent compound, ET-26-HCl, was detected with an accurate [M+H]+ ion at an m/z of 275.1395, corresponding to an elemental composition of C15H18N2O3. royalsocietypublishing.org The metabolites were formed through a series of biotransformation reactions, including dehydrogenation, hydroxylation, and demethylation. royalsocietypublishing.orgresearchgate.net
The table below summarizes the mass spectrometric data for the identified metabolites.
| Metabolite | m/z ([M+H]+) | Elemental Composition | Proposed Biotransformation |
| M1 | 259.1075 | C14H14N2O3 | Demethylation |
| M2 | 273.1234 | C15H16N2O3 | Dehydrogenation |
| M3 | 289.1391 | C16H18N2O3 | N-dealkylation followed by carbonylation |
| M4-1 | 291.1183 | C15H18N2O4 | Hydroxylation |
| M4-2 | 291.1182 | C15H18N2O4 | Hydroxylation |
| M5 | 305.1340 | C16H20N2O4 | Hydroxylation and N-dealkylation |
| M6-1 | 307.1132 | C15H18N2O5 | Dihydroxylation |
| M6-2 | 307.1132 | C15H18N2O5 | Dihydroxylation |
Data derived from Yu et al. (2020), Royal Society Open Science. royalsocietypublishing.org
Enzymology of Biotransformation Pathways
The biotransformation of this compound is governed by specific enzyme families, primarily esterases and cytochrome P450s.
Esterase-mediated Hydrolysis
A primary and rapid metabolic pathway for this compound is hydrolysis of its ester linkage. nih.gov This reaction is catalyzed by non-specific esterases, which are abundant in the liver and plasma. nih.govnih.gov The hydrolysis results in the formation of "ET-26-acid," the main inactive carboxylic acid metabolite. royalsocietypublishing.orgresearchgate.net This rapid inactivation by esterases is a deliberate design feature of this class of drugs, contributing to a more controlled anesthetic effect and faster recovery. nih.govnih.gov While the specific esterase isozymes have not been definitively identified for this compound, carboxylesterases are known to play a major role in the hydrolysis of many ester-containing drugs. sci-hub.ru
Oxidative and Reductive Metabolic Transformations
In addition to hydrolysis, this compound undergoes oxidative metabolism mediated by the cytochrome P450 (CYP) enzyme system located in hepatic microsomes. royalsocietypublishing.orgresearchgate.net The identified metabolites suggest the involvement of several oxidative pathways. A hypothetical metabolic pathway proposed in the literature includes dehydrogenation, hydroxylation, and demethylation reactions. royalsocietypublishing.org These transformations are characteristic of CYP-mediated metabolism, which serves to increase the polarity of the compound, facilitating its eventual excretion. openanesthesia.orgnih.gov While the specific CYP isozymes responsible for the metabolism of etomidate (B1671615) and its analogs are still under investigation, the diversity of the observed oxidative metabolites points to the involvement of multiple enzymes within this superfamily. drugbank.com There is currently no available research data suggesting that this compound undergoes significant reductive metabolic transformations.
Comparative Metabolism Across Research Model Systems
Currently, publicly available scientific literature lacks specific studies detailing the comparative metabolism of this compound across different research model systems. While in vitro and in vivo models are standard in metabolic research to understand species-specific differences and to extrapolate findings to human metabolism, no such data has been published for this particular compound. Typically, such research would involve administering the compound to various models, such as rodents (rats, mice), non-rodents (dogs, primates), and using in vitro systems like liver microsomes or hepatocytes from different species, including humans. The analysis would then focus on identifying and quantifying the parent compound and its metabolites in biological matrices like plasma, urine, and feces to elucidate metabolic pathways and their rates, which could reveal significant inter-species variations. However, for this compound, this information is not available in the cited literature.
In Silico Prediction of Metabolic Pathways
In the absence of experimental data, in silico (computer-based) models serve as a valuable tool for predicting the metabolic fate of a chemical compound. nih.gov These predictive models utilize algorithms and knowledge bases of known metabolic reactions to forecast the potential biotransformation pathways of a new or unstudied molecule. pensoft.net For this compound, an in silico analysis would predict its metabolism based on its chemical structure, which contains functional groups amenable to enzymatic reactions.
The primary predicted metabolic pathways for this compound would involve hydrolysis. The molecule has two key points for this reaction: the ethyl ester linkage and the peptide bond.
Predicted Metabolic Pathways for this compound
| Predicted Pathway | Enzyme Class | Resulting Metabolites |
| Ester Hydrolysis | Esterases | Glycylmethionine (B1329909), Ethanol (B145695) |
| Peptide Bond Hydrolysis | Peptidases/Proteases | Ethyl glycinate, Methionine |
It is anticipated that the ester bond would be rapidly hydrolyzed by various non-specific esterases present in the plasma, liver, and other tissues, yielding glycylmethionine and ethanol. Subsequently, the peptide bond of glycylmethionine would be cleaved by peptidases to release the individual amino acids, glycine (B1666218) and methionine. Alternatively, the peptide bond of the parent compound could be hydrolyzed first, although this is generally considered a slower process in the bloodstream compared to ester hydrolysis.
Further metabolism would then proceed for the resulting amino acids, glycine and methionine, which would enter their respective endogenous metabolic pathways. Methionine, for instance, is a crucial amino acid involved in numerous metabolic processes, including its conversion to S-adenosylmethionine (SAM), a universal methyl group donor.
It is important to note that while in silico predictions offer valuable insights, they are theoretical and require confirmation through experimental in vitro and in vivo studies. pensoft.net Factors such as the rate of absorption, distribution, and the specific enzymes involved can influence the actual metabolic profile of this compound in a living organism.
Theoretical and Computational Chemistry Applied to Ethyl Glycylmethioninate Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of a molecule. For Ethyl glycylmethioninate hydrochloride, these calculations can reveal details about its molecular orbitals, charge distribution, and reactivity indices.
Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to solve the electronic Schrödinger equation for a given molecular geometry. For a molecule like this compound, a basis set such as 6-31G* would typically be used to provide a good balance between computational cost and accuracy.
Key properties that can be calculated include:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's chemical stability.
Electron Density and Electrostatic Potential: These calculations reveal the distribution of charge across the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other molecules, such as biological receptors.
Reactivity Descriptors: Various descriptors can be derived from quantum chemical calculations to quantify reactivity. These include chemical potential, hardness, and softness, which provide insights into the molecule's susceptibility to chemical reactions.
Table 1: Hypothetical Quantum Chemical Properties of this compound (Note: This data is illustrative and not based on published experimental or computational results for this specific molecule.)
| Property | Value | Unit |
| HOMO Energy | -8.2 | eV |
| LUMO Energy | -1.5 | eV |
| HOMO-LUMO Gap | 6.7 | eV |
| Dipole Moment | 3.5 | Debye |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide a detailed understanding of its conformational flexibility and the influence of the surrounding solvent.
In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field, which is a set of empirical energy functions. The simulation proceeds by integrating Newton's equations of motion for each atom, generating a trajectory of the molecule's positions and velocities over time.
Key insights from MD simulations include:
Conformational Landscapes: By analyzing the simulation trajectory, it is possible to identify the most stable conformations of the molecule and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its biological activity.
Solvation Effects: MD simulations can explicitly model the interactions between the solute (this compound) and the solvent (typically water). This allows for the study of how the solvent affects the molecule's conformation and dynamics, as well as the calculation of properties such as the free energy of solvation.
Hydrogen Bonding: The simulations can reveal the patterns of hydrogen bonding between the molecule and solvent molecules, which play a critical role in its solubility and biological interactions.
Ligand-Protein Docking and Binding Affinity Predictions
Ligand-protein docking is a computational technique used to predict the preferred binding mode of a ligand (in this case, this compound) to a protein target. This method is widely used in drug discovery to identify potential drug candidates and to understand the molecular basis of their activity.
The docking process involves two main steps:
Sampling: A large number of possible conformations and orientations of the ligand within the protein's binding site are generated.
Scoring: A scoring function is used to estimate the binding affinity for each of these poses. The pose with the best score is predicted to be the most likely binding mode.
Key outcomes of docking studies include:
Binding Pose: The predicted three-dimensional arrangement of the ligand within the protein's active site.
Binding Affinity: An estimation of the strength of the interaction between the ligand and the protein, often expressed as a binding energy or an inhibition constant (Ki).
Key Interactions: Identification of the specific amino acid residues in the protein that are involved in binding the ligand, such as through hydrogen bonds, hydrophobic interactions, or electrostatic interactions.
Development of Structure-Property Relationships
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. While developing a QSAR/QSPR model requires data for a set of related molecules, the principles can be applied to understand the properties of this compound in the context of other dipeptide derivatives.
The development of a QSAR/QSPR model typically involves the following steps:
Data Collection: A dataset of molecules with known activities or properties is compiled.
Descriptor Calculation: A set of numerical descriptors that characterize the structural and physicochemical properties of the molecules is calculated.
Model Building: A statistical method, such as multiple linear regression or machine learning, is used to build a mathematical model that relates the descriptors to the activity or property of interest.
Model Validation: The predictive power of the model is assessed using various statistical techniques.
Cheminformatics Approaches for Analog Design and Virtual Screening
Cheminformatics combines chemistry, computer science, and information science to analyze and manage large datasets of chemical information. In the context of this compound, cheminformatics tools can be used for designing new analogs with improved properties and for identifying other potentially active molecules through virtual screening.
Key applications of cheminformatics include:
Analog Design: By analyzing the structure-activity relationships of related compounds, it is possible to design new analogs of this compound with potentially enhanced activity, selectivity, or pharmacokinetic properties.
Virtual Screening: Large chemical libraries can be computationally screened to identify molecules that are structurally similar to this compound or that are predicted to bind to the same biological target. This can significantly accelerate the discovery of new lead compounds.
Database Mining: Chemical databases can be searched to retrieve information about the synthesis, properties, and biological activities of related compounds.
Future Research Directions and Translational Perspectives for Ethyl Glycylmethioninate Hydrochloride
Development of Advanced Synthetic Strategies for Complex Glycylmethioninate Conjugates
The synthesis of simple dipeptides like ethyl glycylmethioninate is well-established, but future research lies in using it as a scaffold to build more complex molecular structures. Advanced synthetic strategies are required to create sophisticated conjugates for targeted biological applications. These strategies often involve coupling the dipeptide to other molecules such as fluorescent tags, bioactive peptides, or drug molecules.
One primary method for forming the peptide bond in such conjugates is through the use of coupling reagents. nih.gov Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used to activate the carboxyl group of an amino acid for reaction with the amino group of another. nih.gov This approach could be adapted to attach various functional molecules to the N-terminus of the glycyl residue in ethyl glycylmethioninate.
Future developments will likely focus on chemo- and site-selective conjugation methods. For instance, enzymatic approaches using ligases or "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) offer high specificity and yield under mild, biocompatible conditions. nih.gov These techniques would allow for the precise attachment of complex moieties, creating sophisticated tools for biological investigation. nih.gov
| Synthetic Strategy | Description | Potential Application for Glycylmethioninate Conjugates | Reference |
|---|---|---|---|
| Carbodiimide Coupling (e.g., EDC) | Activates carboxyl groups to facilitate amide bond formation between an amino acid and another molecule. | Synthesis of conjugates by attaching small molecules or peptides to the N-terminus of the glycyl residue. | nih.gov |
| Chemoenzymatic Synthesis | Utilizes enzymes like ligases or endo-β-N-acetylglucosaminidases (ENGases) for highly specific bond formation. | Creation of well-defined glycopeptide conjugates of ethyl glycylmethioninate for immunological studies. | nih.gov |
| Click Chemistry (e.g., CuAAC) | A highly efficient and specific reaction between an azide (B81097) and an alkyne to form a stable triazole linkage. | Attaching fluorescent probes or biotin (B1667282) tags to an alkyne- or azide-modified glycylmethioninate backbone. | nih.gov |
| Late-Stage Modification | Chemical modification of a natural amino acid residue after the main peptide framework is established. | Modifying the methionine residue within the dipeptide to introduce novel functionalities or probes. | acs.org |
Elucidation of Comprehensive Biochemical Networks Modulated by the Compound
Upon introduction into a biological system, ethyl glycylmethioninate hydrochloride is likely hydrolyzed by cellular esterases and peptidases to release its constituent components: ethanol (B145695), glycine (B1666218), and methionine. The liberation of these molecules can influence several interconnected metabolic pathways.
The released methionine is expected to enter the methionine cycle, a critical pathway for cellular function. creative-proteomics.comwikipedia.org This cycle governs the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, proteins, and lipids. wikipedia.orgcreative-proteomics.com An influx of methionine could potentially alter the cellular pool of SAM, thereby modulating global methylation patterns. Furthermore, the methionine cycle is linked to the folate cycle and the transsulfuration pathway, which is responsible for the synthesis of cysteine and glutathione, a key cellular antioxidant. creative-proteomics.comcreative-proteomics.com
Future research should aim to map the precise impact of this compound on these networks. By tracing the metabolic fate of its components, researchers can elucidate how it modulates one-carbon metabolism and cellular redox balance.
| Metabolic Pathway | Key Metabolites | Potential Modulation by Ethyl Glycylmethioninate | Reference |
|---|---|---|---|
| Methionine Cycle | Methionine, S-adenosylmethionine (SAM), S-adenosylhomocysteine (SAH), Homocysteine | Increased availability of methionine could boost SAM production, affecting methylation reactions. | creative-proteomics.comcreative-proteomics.com |
| Transsulfuration Pathway | Homocysteine, Cysteine, Glutathione | Increased homocysteine from the methionine cycle could drive the synthesis of cysteine and the antioxidant glutathione. | wikipedia.org |
| Folate Cycle | 5-methyltetrahydrofolate, Tetrahydrofolate | Interacts with the methionine cycle through the remethylation of homocysteine to methionine. | creative-proteomics.com |
| Glycine Metabolism | Glycine, Serine | Released glycine can enter pathways for protein synthesis, or be converted to other molecules like serine. | technologynetworks.com |
Integration with Omics Technologies (Proteomics, Metabolomics) in Research Models
To achieve a comprehensive understanding of the biochemical effects of this compound, its study must be integrated with high-throughput "omics" technologies. Metabolomics and proteomics are particularly well-suited for this purpose.
Metabolomics , especially when coupled with liquid chromatography-mass spectrometry (LC-MS/MS), can provide a quantitative snapshot of the metabolic changes induced by the compound. creative-proteomics.com Researchers can precisely measure the levels of key metabolites in the methionine and glycine pathways, such as SAM, SAH, homocysteine, and glutathione. creative-proteomics.com This would offer direct evidence of the compound's influence on cellular metabolism and redox state.
Proteomics can be used to investigate how the compound affects protein synthesis and modification. Since methionine's codon (AUG) also serves as the most common start signal for protein translation, alterations in methionine availability could impact protein synthesis rates. wikipedia.org Furthermore, changes in the SAM pool can affect protein methylation, a critical post-translational modification. Proteomic analyses can identify and quantify changes in the abundance of specific proteins and map methylation sites across the proteome, revealing the downstream consequences of modulating the methionine cycle. nih.gov
Exploration of Novel Research Tool Applications
Given its structure, this compound can serve as a template for developing novel research tools. One promising avenue is in the field of metabolic labeling.
By analogy with other amino acid derivatives like L-Homopropargylglycine (HPG), a methionine analog containing a clickable alkyne group, a modified version of ethyl glycylmethioninate could be synthesized. nih.govjenabioscience.com If this modified dipeptide is taken up by cells and incorporated into proteins, it would allow for the specific labeling and visualization of newly synthesized proteins using click chemistry. nih.gov This could provide a tool to study dipeptide transport mechanisms and their subsequent utilization in protein synthesis.
Another potential application is in the study of enzyme activity. The dipeptide could be used as a substrate for peptidases, and its cleavage could be monitored to assess enzyme kinetics. Furthermore, the related compound glycine ethyl ester is used with EDC for carboxyl-footprinting of proteins, a technique to map solvent-exposed aspartate and glutamate (B1630785) residues. mpbio.comchemicalbook.com Ethyl glycylmethioninate could be explored in similar protein chemistry applications.
Design of Next-Generation Methionine Derivatives for Specific Biological Probes
The methionine residue within this compound offers a prime target for chemical modification to create next-generation biological probes. By altering the properties of the methionine side chain, researchers can design molecules for specific applications in structural biology and biochemical analysis.
One strategy involves replacing the sulfur atom with selenium to create a selenomethionine (B1662878) derivative. nih.gov Selenomethionine is often incorporated into proteins in place of methionine and is invaluable for X-ray crystallography, as the heavier selenium atom aids in solving the phase problem. nih.gov
Another approach is the synthesis of fluorinated analogs, such as difluoromethionine or trifluoromethionine. uwaterloo.ca The introduction of fluorine atoms alters the electronic properties of the sulfur atom and provides a sensitive nucleus (¹⁹F) for nuclear magnetic resonance (NMR) studies. uwaterloo.ca These probes can be used to investigate protein structure, dynamics, and interactions with other molecules. Designing these advanced derivatives based on the ethyl glycylmethioninate scaffold could yield powerful tools for exploring complex biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
